molecular formula C8H16ClN B8810507 N-(2-chloroethyl)cyclohexanamine

N-(2-chloroethyl)cyclohexanamine

Cat. No.: B8810507
M. Wt: 161.67 g/mol
InChI Key: VTPRDLVZYOBVJI-UHFFFAOYSA-N
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Description

N-(2-chloroethyl)cyclohexanamine is an organic compound with the molecular formula C8H16ClN and a molecular weight of 161.67 g/mol . It is characterized by a cyclohexylamine group linked to a 2-chloroethyl chain . This structure classifies it as a nitrogen-containing alkylating agent, sharing structural features with well-characterized compounds like bis(2-chloroethyl)amine derivatives (nitrogen mustards) . Nitrogen mustards are widely used in research due to their ability to act as bifunctional alkylating agents, which can form intra- and interstrand cross-links (ICLs) with DNA . Such DNA adducts are cytotoxic as they block essential processes like DNA replication and transcription, making compounds with this functional profile valuable tools for studying DNA damage and repair mechanisms, particularly in the context of cancer research . The compound is offered for research applications and is strictly for laboratory use. It is not intended for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Properties

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

N-(2-chloroethyl)cyclohexanamine

InChI

InChI=1S/C8H16ClN/c9-6-7-10-8-4-2-1-3-5-8/h8,10H,1-7H2

InChI Key

VTPRDLVZYOBVJI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCCCl

Origin of Product

United States

Comparison with Similar Compounds

N,N-Bis(2-chloroethyl)cyclohexanamine Hydrochloride

  • Structure : Contains two chloroethyl groups attached to the cyclohexanamine nitrogen.
  • Properties: Higher molecular weight (260.63 g/mol) and boiling point (240.7°C) compared to the mono-chloroethyl derivative .
  • Applications : Used in MT-45 synthesis, highlighting its role as a bifunctional alkylating agent .

2-Chloro-N,N-dimethylethanamine

  • Structure: Features a dimethylamino group instead of cyclohexylamine.
  • Reactivity : The absence of a bulky cyclohexyl group enhances its alkylating efficiency, as seen in nitrosourea derivatives .

N-(2-Chloroethyl)pyrrolidine/piperidine/morpholine Hydrochlorides

  • Structure : Replace the cyclohexyl group with pyrrolidine, piperidine, or morpholine rings.
  • Biological Activity : These derivatives exhibit antimicrobial properties, with compounds like 5a–c (pyrrolidine derivatives) showing efficacy against Staphylococcus aureus and Candida albicans .

Functional Analogues

1-(2-Haloethyl)-1-Nitrosoureas

  • Mechanism : Chloroethyl groups in nitrosoureas (e.g., N,N'-bis(2-chloroethyl)-N-nitrosourea ) facilitate DNA cross-linking via alkylation at guanine N1 or cytosine N3 positions .
  • Therapeutic Impact : Alkylating activity correlates with antileukemic efficacy, while carbamoylating activity influences toxicity .

N-(2-Aminoethyl)-N-methylcyclohexanamine

  • Structure: Substitutes the chloroethyl group with an aminoethyl chain.
  • Role : Demonstrates how electronic modifications (e.g., replacing Cl with NH2) alter reactivity and biological targeting .

Data Tables

Table 1: Structural Comparison of Chloroethylamine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
N-(2-Chloroethyl)cyclohexanamine C₈H₁₅ClN 163.67 Cyclohexyl, 2-chloroethyl
N,N-Bis(2-chloroethyl)cyclohexanamine C₁₀H₁₉Cl₂N 224.17 Cyclohexyl, two 2-chloroethyls
2-Chloro-N,N-dimethylethanamine C₄H₁₀ClN 107.58 Dimethylamino, 2-chloroethyl
N-(2-Chloroethyl)pyrrolidine HCl C₆H₁₁ClN•HCl 178.52 Pyrrolidine, 2-chloroethyl

Research Findings

Alkylating Activity and Therapeutic Efficacy

  • Nitrosoureas : High alkylating activity (short chemical half-life) correlates with potent antileukemic effects but increases toxicity. Optimal compounds balance alkylation and low carbamoylating activity .

DNA Cross-Linking Mechanisms

  • N,N'-Bis(2-chloroethyl)-N-nitrosourea: Forms 1-[N3-deoxycytidyl],2-[N1-deoxyguanosinyl]ethane cross-links, disrupting DNA replication. Similar mechanisms may apply to mono-chloroethyl derivatives .

Q & A

Q. What are the recommended methodologies for synthesizing N-(2-chloroethyl)cyclohexanamine, and how can its purity be validated?

Synthesis of structurally analogous chloroethylamine derivatives often involves alkylation of cyclohexanamine with 2-chloroethylating agents under controlled conditions (e.g., using anhydrous solvents to minimize hydrolysis). Post-synthesis, purity validation should combine chromatographic techniques (HPLC/GC) with spectroscopic methods (FT-IR for functional group analysis and mass spectrometry for molecular weight confirmation) . For structural elucidation, NMR (¹H/¹³C) is critical to confirm regioselectivity and absence of byproducts like N,N-diethylcyclohexanamine derivatives .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Stability studies require controlled experiments under different temperatures, humidity, and light exposure. Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic sampling. Degradation products can be monitored via HPLC-MS to identify hydrolysis or oxidation pathways. Evidence from safety data sheets emphasizes avoiding long-term storage due to potential degradation into hazardous byproducts .

Q. What in vitro assays are suitable for preliminary toxicity screening of this compound?

Begin with cell viability assays (e.g., MTT or LDH release in HEK-293 or HepG2 cells) to assess acute cytotoxicity. Follow with Ames tests for mutagenicity and hERG channel inhibition assays to evaluate cardiac risk. Reference standards like chlorhexidine derivatives (structurally related amines) provide comparative toxicity benchmarks .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or IR data may arise from stereochemical variations or solvent interactions. Cross-validate with computational chemistry tools (e.g., DFT simulations for predicted spectra) and replicate experiments under standardized conditions. Consult NIST Chemistry WebBook for reference spectra of analogous compounds (e.g., N-methylcyclohexanamine) .

Q. What experimental design considerations are critical for studying the compound’s reactivity in nucleophilic substitution reactions?

Design kinetic studies under inert atmospheres to minimize side reactions. Use polar aprotic solvents (e.g., DMF) to enhance reaction rates and monitor intermediates via stopped-flow spectroscopy . Compare leaving-group efficiency (Cl⁻ vs. Br⁻) using Hammett plots or Eyring analysis. Safety protocols must address potential release of toxic gases (e.g., HCl) .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

Perform molecular docking (e.g., AutoDock Vina) against protein targets (e.g., amine receptors or enzymes like monoamine oxidases). Validate predictions with MD simulations (GROMACS) to assess binding stability. Use Swiss ADME for pharmacokinetic profiling (e.g., blood-brain barrier permeability) .

Q. What strategies mitigate risks when analyzing degradation products of this compound?

Employ high-resolution LC-QTOF-MS to identify trace degradation products. Compare fragmentation patterns with databases (e.g., ChemIDplus) and synthesize suspected byproducts (e.g., cyclohexene derivatives) for toxicity testing. Always use fume hoods and personal protective equipment during analysis .

Methodological Notes

  • Data Validation : Cross-reference physicochemical data (e.g., boiling points, solubility) with NIST Standard Reference Data .
  • Safety Compliance : Adhere to OSHA and EPA guidelines for handling chlorinated amines, including waste disposal and exposure limits .
  • Ethical Reporting : Disclose uncertainties in toxicity data, as physiological properties of many chloroethylamines remain uncharacterized .

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